molecular formula C10H6F3N3O3 B2956681 4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol CAS No. 512789-96-7

4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol

Cat. No.: B2956681
CAS No.: 512789-96-7
M. Wt: 273.171
InChI Key: RBYXJFWRNCPAMH-UHFFFAOYSA-N
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Description

4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol is a complex organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a pyrazolyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-nitrophenol with a trifluoromethylated pyrazole derivative under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol is unique due to the presence of the pyrazolyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

4-nitro-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O3/c11-10(12,13)9-4-7(14-15-9)6-3-5(16(18)19)1-2-8(6)17/h1-4,17H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYXJFWRNCPAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=NNC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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